Cas no 31363-61-8 (1-(1-methyl-1H-indol-3-yl)butan-2-amine)

1-(1-methyl-1H-indol-3-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-ethanamine, α-ethyl-1-methyl-
- 1-(1-Methyl-1h-indol-3-yl)butan-2-amine
- 1-(1-methyl-1H-indol-3-yl)butan-2-amine
-
- MDL: MFCD08451452
- インチ: 1S/C13H18N2/c1-3-11(14)8-10-9-15(2)13-7-5-4-6-12(10)13/h4-7,9,11H,3,8,14H2,1-2H3
- InChIKey: QCCHEOSPOWQOMQ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CN(C)C2C=CC=CC1=2)C(N)CC
計算された属性
- せいみつぶんしりょう: 202.146998583g/mol
- どういたいしつりょう: 202.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-(1-methyl-1H-indol-3-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342351-0.5g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 0.5g |
$877.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366823-50mg |
1-(1-Methyl-1h-indol-3-yl)butan-2-amine |
31363-61-8 | 95% | 50mg |
¥20736.00 | 2024-08-02 | |
Enamine | EN300-342351-1.0g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-342351-0.1g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 0.1g |
$804.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366823-250mg |
1-(1-Methyl-1h-indol-3-yl)butan-2-amine |
31363-61-8 | 95% | 250mg |
¥21168.00 | 2024-08-02 | |
Enamine | EN300-342351-0.05g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 0.05g |
$768.0 | 2023-09-03 | ||
Enamine | EN300-342351-10.0g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 10.0g |
$3929.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095932-1g |
1-(1-Methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 95% | 1g |
¥4494.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366823-1g |
1-(1-Methyl-1h-indol-3-yl)butan-2-amine |
31363-61-8 | 95% | 1g |
¥24678.00 | 2024-08-02 | |
Enamine | EN300-342351-0.25g |
1-(1-methyl-1H-indol-3-yl)butan-2-amine |
31363-61-8 | 0.25g |
$840.0 | 2023-09-03 |
1-(1-methyl-1H-indol-3-yl)butan-2-amine 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-(1-methyl-1H-indol-3-yl)butan-2-amineに関する追加情報
Recent Advances in the Study of 1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8): A Comprehensive Research Brief
1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. Recent studies have explored its role as a precursor or intermediate in the synthesis of novel psychoactive substances (NPS) and its interactions with various neurotransmitter systems. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic implications.
The compound's structural similarity to endogenous indoleamines, such as serotonin and tryptamine, has prompted investigations into its potential interactions with serotonin receptors (5-HT receptors). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-methyl-1H-indol-3-yl)butan-2-amine exhibits moderate affinity for the 5-HT2A receptor, suggesting possible psychoactive properties. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing key interactions with specific amino acid residues in the receptor's binding pocket.
In addition to its receptor interactions, recent research has explored the metabolic fate of 1-(1-methyl-1H-indol-3-yl)butan-2-amine. A 2024 paper in Drug Metabolism and Disposition identified several major metabolites formed through cytochrome P450-mediated oxidation, with the primary metabolic pathway involving hydroxylation at the butylamine side chain. These findings are particularly relevant for understanding the compound's pharmacokinetic profile and potential drug-drug interactions in clinical settings.
The synthetic routes to 1-(1-methyl-1H-indol-3-yl)butan-2-amine have also been refined in recent years. A 2023 publication in Organic Process Research & Development described an optimized three-step synthesis starting from 1-methylindole, with improved yields (78% overall) and reduced environmental impact through the use of greener solvents and catalysts. This advancement is significant for scaling up production while maintaining cost-effectiveness and sustainability.
From a regulatory perspective, the compound's emergence as a potential designer drug has prompted increased scrutiny. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) included 1-(1-methyl-1H-indol-3-yl)butan-2-amine in its 2023 early warning system report, noting its detection in several seized drug samples across Europe. Analytical methods for its identification, including GC-MS and LC-HRMS protocols, have been developed and validated by multiple forensic laboratories.
Looking forward, researchers are investigating the therapeutic potential of 1-(1-methyl-1H-indol-3-yl)butan-2-amine derivatives. Preliminary in vivo studies in rodent models suggest that certain structural analogs may exhibit antidepressant-like effects with reduced psychostimulant properties compared to the parent compound. These findings, while preliminary, highlight the compound's potential as a scaffold for developing novel CNS-active pharmaceuticals with improved safety profiles.
In conclusion, 1-(1-methyl-1H-indol-3-yl)butan-2-amine (CAS: 31363-61-8) represents a compound of growing scientific interest with implications across multiple domains, from neuroscience to medicinal chemistry and forensic science. The recent advances summarized in this brief underscore the need for continued research to fully elucidate its pharmacological properties, potential therapeutic applications, and associated risks.
31363-61-8 (1-(1-methyl-1H-indol-3-yl)butan-2-amine) 関連製品
- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)
- 477857-70-8(MORPHOLINO(4-PHENYL-1,2,3-THIADIAZOL-5-YL)METHANONE)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)
- 1339885-11-8((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)
- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)
- 80480-42-8(methyl 4,6-dioxoheptanoate)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 637754-53-1(N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-2-(furan-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)




